molecular formula C23H20N2O7 B2692832 Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate CAS No. 477870-98-7

Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate

Cat. No.: B2692832
CAS No.: 477870-98-7
M. Wt: 436.42
InChI Key: JWTIVAXMCBRSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and a malonate ester group. This compound is often used in pharmaceutical research and development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate typically involves multi-step organic reactions. One common method includes the condensation of diethyl malonate with a pyrimidine derivative in the presence of a base, followed by esterification with furan-2-carboxylic acid. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate
  • Diethyl 2-[(2-{4-[(2-thienylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate
  • Diethyl 2-[(2-{4-[(2-pyridylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring, in particular, contributes to its potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

diethyl 2-[[2-[4-(furan-2-carbonyloxy)phenyl]pyrimidin-4-yl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7/c1-3-29-21(26)18(22(27)30-4-2)14-16-11-12-24-20(25-16)15-7-9-17(10-8-15)32-23(28)19-6-5-13-31-19/h5-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTIVAXMCBRSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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